

# Application Notes and Protocols: GSK-364735 Sodium in Combination with Other Antiretrovirals

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Compound of Interest		
Compound Name:	GSK-364735 sodium	
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#### Introduction

**GSK-364735 sodium** is a potent, second-generation integrase strand transfer inhibitor (INSTI) that has demonstrated significant in vitro activity against HIV-1. As with other antiretroviral agents, its potential for use in combination therapy is of critical importance for improving therapeutic efficacy, preventing the emergence of drug resistance, and providing new treatment options for both treatment-naive and experienced patients. These application notes provide a summary of the available data on the use of GSK-364735 in combination with other antiretrovirals, detailed protocols for relevant in vitro assays, and visualizations of key pathways and workflows.

# Data Presentation In Vitro Combination Antiviral Activity of GSK-364735

GSK-364735 has been evaluated in combination with a panel of approved antiretroviral agents from different classes. The interactions have been assessed using the Mac-Lasky and Prichard and Shipman methods, with data analyzed using MacSynergy™ II software. The results consistently show that GSK-364735 has additive to synergistic effects with other antiretrovirals, and importantly, no antagonism has been observed.[1] This suggests that GSK-364735 can be



effectively co-administered with other anti-HIV drugs without compromising their individual activities.

Below is a summary of the observed interactions. While the primary literature provides isobolograms as graphical representations of these interactions, specific quantitative combination index (CI) values are not exhaustively reported. The table below summarizes the qualitative findings.

Antiretroviral Agent	Drug Class	Observed Interaction with GSK-364735	Reference
Abacavir	NRTI	Additive to Synergistic	[1]
Zidovudine (AZT)	NRTI	Additive to Synergistic	[1]
Lamivudine (3TC)	NRTI	Additive to Synergistic	[1]
Tenofovir	NRTI	Additive to Synergistic	[1]
Efavirenz	NNRTI	Additive to Synergistic	
Nevirapine	NNRTI	Additive to Synergistic	_
Atazanavir	Protease Inhibitor	Additive to Synergistic	_
Lopinavir	Protease Inhibitor	Additive to Synergistic	_
Ritonavir	Protease Inhibitor	Additive to Synergistic	-
Enfuvirtide	Fusion Inhibitor	Additive to Synergistic	-

NRTI: Nucleoside Reverse Transcriptase Inhibitor; NNRTI: Non-Nucleoside Reverse Transcriptase Inhibitor

# **Experimental Protocols**

# Protocol 1: In Vitro Antiviral Combination Assay in MT-4 Cells

This protocol describes the determination of the antiviral activity of GSK-364735 in combination with other antiretroviral agents against HIV-1 in MT-4 cells. The endpoint is the measurement of



HIV-1 p24 antigen in the culture supernatant by ELISA.

#### Materials:

- GSK-364735 sodium
- Combination antiretroviral agent(s)
- MT-4 human T-cell line
- RPMI 1640 medium supplemented with 10% fetal bovine serum (FBS), L-glutamine, and penicillin-streptomycin
- HIV-1 laboratory strain (e.g., IIIB or NL4-3)
- 96-well microtiter plates
- HIV-1 p24 antigen ELISA kit
- CO2 incubator (37°C, 5% CO2)

#### Procedure:

- Cell Preparation: Culture MT-4 cells in RPMI 1640 medium. On the day of the assay, ensure cells are in the logarithmic growth phase. Centrifuge the cells and resuspend in fresh medium to a concentration of 1 x 10^5 cells/mL.
- Drug Dilution: Prepare serial dilutions of GSK-364735 and the other antiretroviral agent(s) in culture medium. For combination studies, a checkerboard titration matrix should be prepared.
- Infection: Add the cell suspension to the wells of a 96-well plate (50  $\mu$ L/well). Add the diluted drug solutions (25  $\mu$ L/well of each drug for combination studies, or 50  $\mu$ L for single-drug controls).
- Virus Addition: Add a pre-titered amount of HIV-1 stock to each well (25 μL/well) to achieve a
  multiplicity of infection (MOI) that results in a robust p24 antigen production after 4-5 days.



- Incubation: Incubate the plates for 4-5 days at 37°C in a humidified 5% CO2 incubator.
- p24 ELISA: After incubation, centrifuge the plates to pellet the cells. Collect the culture supernatant and perform an HIV-1 p24 antigen ELISA according to the manufacturer's instructions.
- Data Analysis: Determine the 50% effective concentration (EC50) for each drug alone and in combination. Analyze the combination data using a synergy analysis program such as MacSynergy™ II to determine if the interaction is synergistic, additive, or antagonistic.

# Protocol 2: Cytotoxicity Assay in MT-4 Cells (MTT Assay)

This protocol describes how to assess the cytotoxicity of GSK-364735 alone and in combination with other antiretrovirals in MT-4 cells using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

#### Materials:

- GSK-364735 sodium
- Combination antiretroviral agent(s)
- MT-4 cells
- RPMI 1640 medium with 10% FBS
- 96-well microtiter plates
- MTT solution (5 mg/mL in PBS)
- Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
- Microplate reader

#### Procedure:

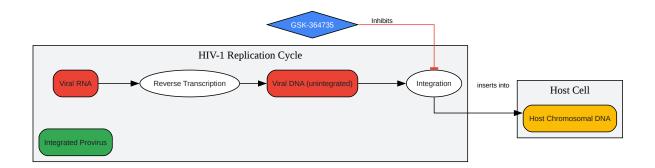
• Cell Plating: Seed MT-4 cells in a 96-well plate at a density of 2 x 10 $^4$  cells/well in 100  $\mu L$  of culture medium.



- Compound Addition: Add serial dilutions of GSK-364735 and/or the combination drug(s) to the wells. Include a "cells only" control (no drug) and a "medium only" control (no cells).
- Incubation: Incubate the plate for the same duration as the antiviral assay (e.g., 4-5 days) at 37°C in a 5% CO2 incubator.
- MTT Addition: Add 20 μL of MTT solution to each well and incubate for 4 hours at 37°C.
   During this time, viable cells will convert the yellow MTT into purple formazan crystals.
- $\bullet\,$  Solubilization: Add 100  $\mu\text{L}$  of solubilization buffer to each well to dissolve the formazan crystals.
- Absorbance Reading: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
- Data Analysis: Calculate the percentage of cell viability for each drug concentration compared to the "cells only" control. Determine the 50% cytotoxic concentration (CC50) for each drug and combination.

### **Visualizations**

# HIV-1 Integrase Mechanism of Action and Inhibition by GSK-364735





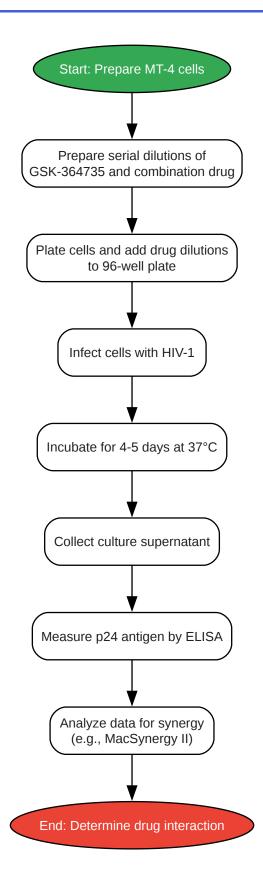


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Caption: Mechanism of HIV-1 integrase inhibition by GSK-364735.

# **Experimental Workflow for Combination Antiviral Assay**



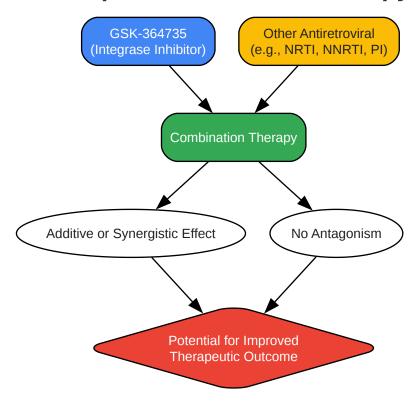


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Caption: Workflow for in vitro combination antiviral activity assay.



## **Logical Relationship of Combination Therapy**



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Caption: Logical relationship of GSK-364735 combination therapy.

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### References

- 1. The naphthyridinone GSK364735 is a novel, potent human immunodeficiency virus type 1 integrase inhibitor and antiretroviral PubMed [pubmed.ncbi.nlm.nih.gov]
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